3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications
Research on Related Compounds
Electrophile and Nucleophile Synthesis Applications
- Alpha-nitro ketone compounds, structurally related to the query compound, have been synthesized and used as both electrophiles and nucleophiles. Such compounds have found applications in probing Drosophila nicotinic acetylcholine receptor interactions, indicating potential uses in neurological research and receptor studies (Zhang, Tomizawa, & Casida, 2004).
Luminescent Agent for Biological Imaging
- The synthesis of thiol-reactive luminescent agents, such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, demonstrates applications in fluorescence microscopy and mitochondrial targeting. This suggests potential research applications in cellular imaging and mitochondria-related studies (Amoroso et al., 2008).
Organic Synthesis and Catalysis
- Studies on iron-catalyzed benzannulation reactions between alkynes and various Grignard reagents have led to the efficient synthesis of phenanthrenes and congeners. This research highlights the compound's potential use in the synthesis of complex organic molecules and catalysis (Matsumoto, Ilies, & Nakamura, 2011).
Electrochemical Applications
- Research into the electrochemically induced substitution of polymers like polythiophenes with various nucleophiles opens up applications in material science, specifically in the modification and functionalization of conducting polymers (Qi, Rees, & Pickup, 1996).
Photoinitiators for UV-curable Coatings
- Copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties have been explored as photoinitiators. This research suggests applications in the development of UV-curable coatings, beneficial for various industrial applications (Angiolini et al., 1997).
Mechanism of Action
Target of action
The primary target of Clopidogrel EP Impurity A is believed to be platelet activation and aggregation .
Mode of action
The compound is believed to inhibit the platelet activation and aggregation . .
Result of action
The result of the compound’s action is likely related to its inhibition of platelet activation and aggregation , which could potentially affect blood clotting.
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIVJOSNFDMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.